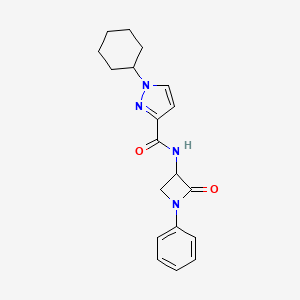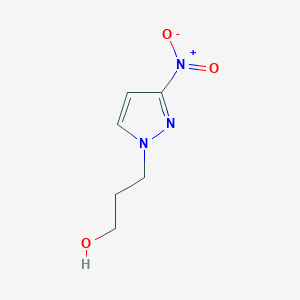![molecular formula C13H14ClNO2 B2488414 1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2193937-20-9](/img/structure/B2488414.png)
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one, also known as CPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPMP is a synthetic derivative of the natural compound morphine, and it is known for its ability to bind to the mu-opioid receptor in the brain. This receptor is involved in the regulation of pain, reward, and addiction, making CPMP an important tool for studying these processes.
作用機序
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one binds to the mu-opioid receptor in the brain, activating a signaling pathway that leads to the release of endogenous opioids such as endorphins and enkephalins. These endogenous opioids then bind to opioid receptors throughout the body, producing analgesia, euphoria, and other effects. 1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one has been shown to have a high binding affinity for the mu-opioid receptor, making it a potent agonist at this receptor.
Biochemical and Physiological Effects:
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one has a number of biochemical and physiological effects that have been studied in vitro and in vivo. It has been shown to produce analgesia, sedation, and respiratory depression in animal models, as well as a range of other effects such as decreased locomotor activity and increased food intake. 1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one has also been shown to have a high potential for abuse and dependence, making it a subject of concern for researchers and clinicians.
実験室実験の利点と制限
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one has a number of advantages for use in lab experiments, including its high affinity and selectivity for the mu-opioid receptor, its ability to produce a range of effects in animal models, and its well-established synthesis method. However, there are also limitations to its use, such as its potential for abuse and dependence, its lack of selectivity for other opioid receptors, and its potential for side effects such as respiratory depression.
将来の方向性
There are a number of future directions for research on 1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one and its potential applications in scientific research. One area of interest is the development of more selective agonists and antagonists for the mu-opioid receptor, which could have therapeutic applications in the treatment of pain and addiction. Another area of interest is the investigation of the role of the mu-opioid receptor in various disease states, such as depression and anxiety. Finally, there is ongoing research on the potential use of 1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one and other opioids in the treatment of chronic pain, which remains a significant public health concern.
合成法
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one can be synthesized using a variety of methods, but one of the most common is the reaction of 2-chlorobenzaldehyde with morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propargyl bromide to form 1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one. This synthesis method has been well-established in the literature and is relatively straightforward to perform.
科学的研究の応用
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one has been used extensively in scientific research to study the mu-opioid receptor and its role in pain, reward, and addiction. It has also been used to investigate the potential therapeutic applications of opioids in the treatment of various conditions such as chronic pain, depression, and anxiety. 1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one has been shown to have high affinity and selectivity for the mu-opioid receptor, making it a valuable tool for studying this receptor in vitro and in vivo.
特性
IUPAC Name |
1-[2-(2-chlorophenyl)morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-2-13(16)15-7-8-17-12(9-15)10-5-3-4-6-11(10)14/h2-6,12H,1,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSXVNXYQBTPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC(C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2488331.png)
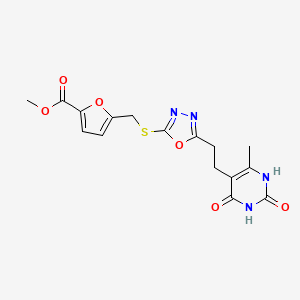

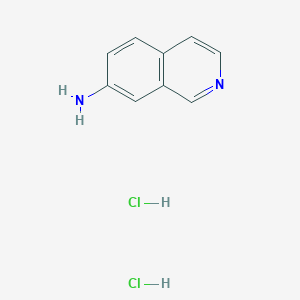

![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2488342.png)
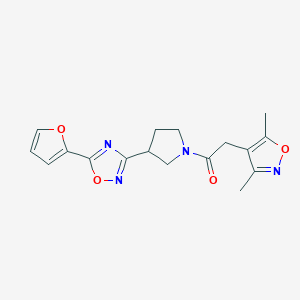
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488344.png)
![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)
